molecular formula C9H5F5O B1419997 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one CAS No. 1152684-24-6

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Cat. No. B1419997
M. Wt: 224.13 g/mol
InChI Key: AYYRSWNVHYPHPM-UHFFFAOYSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often supported by spectroscopic data such as NMR, IR, and mass spectrometry.



Chemical Reactions Analysis

This would involve a review of the compound’s reactivity, including any known reactions it undergoes.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Novel Analgesic-Antiinflammatory Salicylates :

    • Study Focus: This research investigated over 500 salicylates, including compounds related to 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, focusing on their analgesic and anti-inflammatory properties.
    • Findings: Among the compounds studied, diflunisal (25) was found to be the most effective in terms of efficacy and safety.
    • Application: The study provides insights into the development of nonacetylating salicylic acids as potential analgesic and anti-inflammatory agents (Hannah et al., 1978).
  • Deoxyfluorination of Carboxylic Acids :

    • Study Focus: This study explored the use of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to produce various acyl fluorides.
    • Findings: The research demonstrates the efficient transformation of different types of carboxylic acids into corresponding acyl fluorides under neutral conditions.
    • Application: This method is significant for synthesizing acyl fluorides and amides, potentially applicable in pharmaceutical and material sciences (Wang et al., 2021).
  • Synthesis and Reactions of Trifluoroethyl Compounds :

    • Study Focus: This research involved the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate and its reactions with various compounds.
    • Findings: The study discovered novel reaction pathways and products, such as 3,3,3-trifluoropropenylidene compounds and (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates.
    • Application: These findings have implications for developing new synthetic routes in organic chemistry (Hanamoto et al., 2003).
  • Regiocontrolled Hydroarylation of Trifluoromethylated Alkynes :

    • Study Focus: The study investigated the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids.
    • Findings: The reactions were highly regioselective, producing 1,1-diaryl-2-trifluoromethylethenes and 3,3,3-trifluoro-1,1-diarylpropan-1-ol.
    • Application: This research is relevant for synthesizing complex organic molecules with trifluoromethyl groups, useful in pharmaceuticals and agrochemicals (Alkhafaji et al., 2013).
  • Frustrated Lewis Pair Reactions with Bis-Acetylenic Substrates :

    • Study Focus: The study explored reactions involving tris(pentafluorophenyl)borane with various substrates.
    • Findings: Results included the synthesis of different heterocyclic compounds and the study of reaction mechanisms.
    • Application: These findings contribute to the understanding of Lewis acid-base reactions, significant in catalysis and organic synthesis (Liedtke et al., 2011).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the available information on the compound. If you have a different compound or more specific questions, feel free to ask!


properties

IUPAC Name

1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYRSWNVHYPHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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